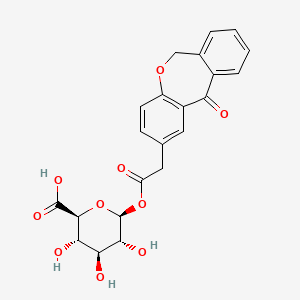
Isoxepac glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxepac glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C22H20O10 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Metabolism and Pharmacokinetics
Isoxepac undergoes extensive metabolism primarily through glucuronidation, a process facilitated by UDP-glucuronosyltransferases (UGTs). This metabolic pathway is crucial for the detoxification and elimination of drugs from the body. The formation of isoxepac glucuronide represents a significant phase II metabolic reaction that influences the pharmacokinetic profile of isoxepac.
Stability and Reactivity
The stability of acyl glucuronides, including this compound, is a critical factor in their pharmacological activity. Studies have shown that the half-life of this compound can vary based on pH and temperature conditions. For instance, at physiological pH (7.4), the stability of this compound was assessed, revealing that acyl migration can occur under certain conditions, leading to the formation of different metabolites .
Table 1: Stability of Acyl Glucuronides
| Compound | Half-life (h) | Stability Conditions |
|---|---|---|
| This compound | 0.29 | pH 7.4 at 37°C |
| Zomepirac Glucuronide | 0.45 | pH 7.4 at 37°C |
| Probenecid | 0.40 | pH 7.4 at 37°C |
Therapeutic Implications
The therapeutic applications of this compound are primarily linked to its anti-inflammatory properties as a metabolite of isoxepac. Understanding its pharmacological activity can help in optimizing dosing regimens for effective pain management.
Analgesic Efficacy
Research indicates that the glucuronidation process may enhance the analgesic effects of isoxepac by increasing its solubility and bioavailability . This enhancement may lead to improved therapeutic outcomes in patients requiring NSAID treatment.
Safety Assessments and Adverse Reactions
The potential for adverse drug reactions associated with acyl glucuronides has been a topic of extensive investigation. This compound's reactivity with proteins raises concerns about idiosyncratic drug reactions.
Protein Adduction Studies
Studies have indicated that acyl glucuronides can form covalent adducts with proteins, which may contribute to toxicity . The rapid clearance of these conjugates in vivo suggests that while they may be reactive, their clinical significance remains uncertain.
Table 2: Potential Adverse Reactions Associated with Acyl Glucuronides
| Reaction Type | Mechanism | Evidence Level |
|---|---|---|
| Protein Adduction | Covalent bonding with proteins | Limited |
| Hepatotoxicity | Formation of reactive metabolites | Moderate |
| Allergic Reactions | Immune response to adducts | Uncertain |
Case Studies and Research Findings
Several studies have documented the metabolic pathways and safety profiles associated with this compound:
- Study on Metabolic Stability : Research demonstrated that this compound exhibits time- and pH-dependent stability changes, which are crucial for understanding its pharmacokinetics .
- Clinical Observations : In clinical settings, variations in patient responses to isoxepac treatment have been linked to differences in UGT activity, emphasizing the importance of genetic polymorphisms in drug metabolism .
Propiedades
Número CAS |
81536-58-5 |
|---|---|
Fórmula molecular |
C22H20O10 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O10/c23-15(31-22-19(27)17(25)18(26)20(32-22)21(28)29)8-10-5-6-14-13(7-10)16(24)12-4-2-1-3-11(12)9-30-14/h1-7,17-20,22,25-27H,8-9H2,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 |
Clave InChI |
NCYWNHLOMITKET-SXFAUFNYSA-N |
SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES isomérico |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Sinónimos |
6,11-dihydro-11-oxo-dibenz(b,e)oxepin-2-acetic acid glucuronide isoxepac glucuronide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















